molecular formula C10H15NO5 B8692937 N-(5-Carboxypentyl)maleamic acid

N-(5-Carboxypentyl)maleamic acid

Cat. No. B8692937
M. Wt: 229.23 g/mol
InChI Key: OHQFLBMAHZJOJA-UHFFFAOYSA-N
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Patent
US08030459B2

Procedure details

6-Aminocaproic acid (10.1 g, 81.6 mmol) was added to maleic anhydride (8.09 g, 82.6 mmol), in 100 mL of anhydrous DMF. The mixture was stirred at room temperature for 24 h and poured into 250 mL of water. White precipitate was filtered, washed with ether and dried (15 g, 86%). 1H NMR (DMSO-d6): δ 1.27-1.33 (2H, m), 1.45-1.54 (4H, m), 2.21 (2H, t, J=7.3), 3.18 (2H, q, J=6.7), 6.24 (1H, d, J=13.0), 6.42 (1H, d, J=12.5), 9.11 (1H, br s), 13.6 (1H, br).
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
8.09 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].[C:10]1(=[O:16])[O:15][C:13](=[O:14])[CH:12]=[CH:11]1.O>CN(C=O)C>[C:7]([CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][NH:1][C:10]([CH:11]=[CH:12][C:13]([OH:15])=[O:14])=[O:16])([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
NCCCCCC(=O)O
Name
Quantity
8.09 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
White precipitate was filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried (15 g, 86%)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(=O)(O)CCCCCNC(=O)C=CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.